molecular formula C19H22BFO3 B8216511 (3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

(3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B8216511
M. Wt: 328.2 g/mol
InChI Key: WEZKGOQYUUGAIU-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boronic ester derivative featuring a fluorinated aromatic ring and a methanol group. The compound’s structure combines a pinacol-protected boronic ester moiety, which enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, with a 3-fluorophenyl group that may influence electronic properties and binding interactions in medicinal or materials science applications . These analogs are pivotal in organic synthesis, radiopharmacy, and optoelectronics due to their reactivity and versatility .

Properties

IUPAC Name

(3-fluorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-8-13(9-11-15)17(22)14-6-5-7-16(21)12-14/h5-12,17,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZKGOQYUUGAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the reaction of 3-fluorophenylboronic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxaborolan-2-yl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The melting point varies significantly with fluorine substitution. For example, 2c (80–82°C) has a higher m.p. than 2f (35–38°C), likely due to differences in crystal packing or intermolecular interactions .
  • Yield : Fluorine at the 3-position (2f) achieves a higher yield (94%) compared to 4-fluoro analogs (69% for 2c), suggesting steric or electronic effects during reduction steps .
  • Methanol Group: The hydroxyl group in methanol derivatives enables further functionalization (e.g., acetylation, esterification) for drug delivery systems, as seen in paclitaxel derivative syntheses .

Stability and Handling

  • Boronic esters with electron-withdrawing groups (e.g., fluorine) exhibit improved hydrolytic stability compared to non-fluorinated analogs, as noted in radiopharmaceutical precursors .
  • The methanol group in the target compound may necessitate anhydrous storage to prevent oxidation or boronic ester hydrolysis .

Research Findings and Data

NMR Characterization (Example: Compound 2c)

  • 1H-NMR : Peaks at δ 7.68 (t, J = 3.4 Hz), 7.44–7.49 (m), and 7.01 (t, J = 6.5 Hz) indicate fluorine-induced deshielding effects on aromatic protons .
  • 13C-NMR : A signal at δ 166.42 (d, J = 249.0 Hz) confirms the presence of the fluorine atom .

Biological Activity

The compound (3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H20BFO2
  • Molecular Weight : 302.16 g/mol
  • IUPAC Name : this compound

The presence of the dioxaborolane moiety contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The boron atom in the dioxaborolane structure can form stable complexes with nucleophiles such as hydroxyl or amino groups. This interaction can modulate enzyme activity by inhibiting or activating specific pathways .
  • Cell Signaling Modulation : Studies suggest that the compound may influence cell signaling pathways involved in proliferation and apoptosis. For instance, it may modulate the MAPK/ERK signaling pathway, which is crucial in cancer biology .
  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against certain bacterial strains; however, more research is needed to confirm these findings .

Anticancer Activity

Research has shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. For example:

  • A study demonstrated that derivatives of dioxaborolanes could induce apoptosis in cancer cells through the inhibition of the MAPK/ERK pathway .

Cellular Effects

The effects on cellular processes have been profound:

  • The compound influences gene expression and cellular metabolism by interacting with transcription factors .

Dosage Effects in Animal Models

In vivo studies have indicated that:

  • At low doses, the compound exhibits minimal toxicity; however, higher doses can lead to adverse effects such as organ damage .

Data Summary

Biological Activity Description
Anticancer ActivityInhibits MAPK/ERK pathway leading to reduced proliferation and increased apoptosis.
Enzyme InhibitionModulates enzyme activity through complex formation with biomolecules.
Antimicrobial PropertiesPotential effects against specific bacterial strains; further research needed.
Dosage EffectsLow doses show minimal toxicity; higher doses can cause organ damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

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